molecular formula C12H14N2O2S B12904991 Methoxybrassitin CAS No. 113900-63-3

Methoxybrassitin

Cat. No.: B12904991
CAS No.: 113900-63-3
M. Wt: 250.32 g/mol
InChI Key: BHXCFNZULGNWRA-UHFFFAOYSA-N
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Description

Methoxybrassitin is an organic compound belonging to the class of 3-alkylindoles. It is characterized by the presence of an indole moiety with an alkyl chain at the 3-position. The IUPAC name for this compound is S-methyl N-[(1-methoxyindol-3-yl)methyl]carbamothioate . This compound has been detected in various foods, including brassicas and cauliflowers .

Preparation Methods

Methoxybrassitin can be synthesized through various synthetic routes. One common method involves the reaction of 1-methoxyindole with methyl isothiocyanate under specific conditions to yield the desired product. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the process. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity .

Chemical Reactions Analysis

Methoxybrassitin undergoes several types of chemical reactions, including:

Scientific Research Applications

Methoxybrassitin has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methoxybrassitin involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes involved in plant defense responses. The compound may also interact with cellular receptors, leading to the activation of signaling pathways that enhance the plant’s resistance to pathogens .

Comparison with Similar Compounds

Methoxybrassitin can be compared with other similar compounds, such as:

Biological Activity

Methoxybrassitin, a compound derived from cruciferous plants, is part of the larger family of phytoalexins known for their diverse biological activities, particularly in cancer prevention and treatment. This article delves into the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications.

1. Overview of this compound

This compound is a methoxy-substituted derivative of brassinin, a well-studied phytoalexin. Phytoalexins are antimicrobial compounds produced by plants in response to stress or pathogen attack. This compound is specifically noted for its potential anticancer properties, making it a subject of interest in phytochemistry and pharmacology.

Research indicates that this compound exhibits significant antiproliferative effects on various cancer cell lines. The compound's mechanism primarily involves the induction of apoptosis and inhibition of cell proliferation through several pathways:

  • Cell Cycle Arrest : this compound has been shown to induce G2/M phase arrest in cancer cells, which prevents cell division and promotes apoptosis .
  • Microtubule Disruption : Similar to other compounds in its class, this compound disrupts microtubule assembly, leading to mitotic arrest .

2.2 In Vitro Studies

In vitro studies have demonstrated the effectiveness of this compound against several cancer cell lines:

Cell LineIC50 (μM)Mechanism of Action
Jurkat (T-cell leukemia)10Induces apoptosis
Caco-2 (colorectal)8Microtubule disruption and apoptosis
MCF-7 (breast cancer)3.1Cell cycle arrest and apoptosis

The IC50 values indicate the concentration required to inhibit 50% of cell proliferation, showcasing the potency of this compound against these cells .

3. Case Studies

Several studies highlight the biological activity of this compound in different contexts:

  • Study on Jurkat Cells : this compound was tested on Jurkat cells, showing an IC50 value of 10 μM, indicating substantial antiproliferative effects .
  • Breast Cancer Research : In research involving MCF-7 cells, this compound demonstrated selective activity with an IC50 value as low as 3.1 μM, suggesting its potential as a targeted therapeutic agent .

4. Antioxidant Properties

In addition to its antiproliferative activity, this compound also exhibits antioxidant properties. This dual action may contribute to its efficacy in preventing cancer progression by mitigating oxidative stress within cells .

5. Future Directions

The promising results from studies on this compound warrant further investigation into its mechanisms and potential therapeutic applications. Future research could focus on:

  • In Vivo Studies : Evaluating the efficacy and safety of this compound in animal models.
  • Combination Therapies : Exploring synergistic effects with other chemotherapeutic agents.
  • Mechanistic Studies : Delving deeper into the molecular pathways influenced by this compound.

Properties

CAS No.

113900-63-3

Molecular Formula

C12H14N2O2S

Molecular Weight

250.32 g/mol

IUPAC Name

S-methyl N-[(1-methoxyindol-3-yl)methyl]carbamothioate

InChI

InChI=1S/C12H14N2O2S/c1-16-14-8-9(7-13-12(15)17-2)10-5-3-4-6-11(10)14/h3-6,8H,7H2,1-2H3,(H,13,15)

InChI Key

BHXCFNZULGNWRA-UHFFFAOYSA-N

Canonical SMILES

CON1C=C(C2=CC=CC=C21)CNC(=O)SC

melting_point

94 - 96 °C

physical_description

Solid

Origin of Product

United States

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